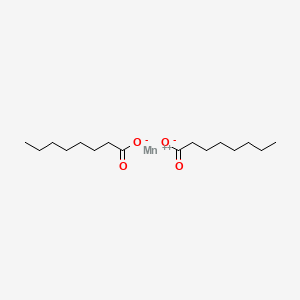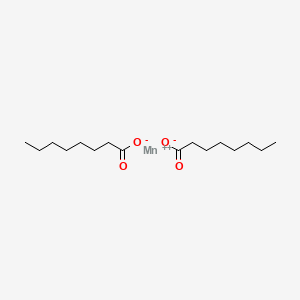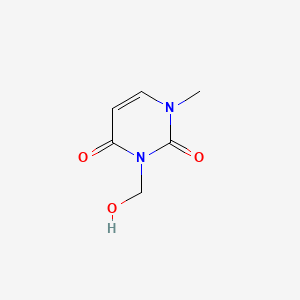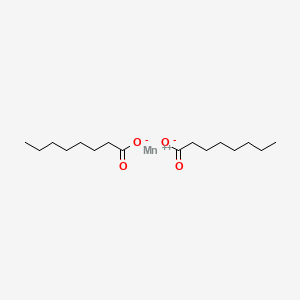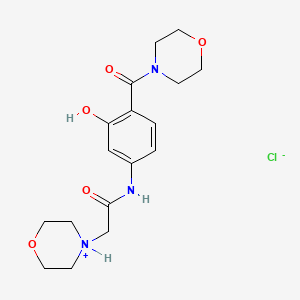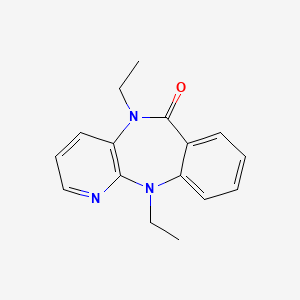
2,2'-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide is a chemical compound with the molecular formula C({20})H({43})NO(_{4}). It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound features a long hydrophobic tail and a hydrophilic head, which allows it to reduce surface tension in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide typically involves the following steps:
Alkylation: The initial step involves the alkylation of a suitable amine with a tridecyloxypropyl halide under basic conditions. This reaction forms the intermediate 3-(Tridecyloxy)propylamine.
Condensation: The intermediate is then reacted with ethylene oxide to form 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol.
Oxidation: Finally, the bisethanol compound is oxidized using an oxidizing agent such as hydrogen peroxide to form the N-oxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced back to its amine form using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Further oxidized N-oxide derivatives.
Reduction: 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell lysis buffers and as a detergent in protein purification.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in formulations of cleaning agents, emulsifiers, and dispersants.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This property is crucial in applications like emulsification and solubilization of hydrophobic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-((3-(Dodecyloxy)propyl)imino)bisethanol N-oxide
- 2,2’-((3-(Tetradecyloxy)propyl)imino)bisethanol N-oxide
Uniqueness
Compared to its analogs, 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide has a longer hydrophobic tail, which can enhance its surfactant properties. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities.
Propiedades
Número CAS |
83875-88-1 |
|---|---|
Fórmula molecular |
C20H43NO4 |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxyethyl)-3-tridecoxypropan-1-amine oxide |
InChI |
InChI=1S/C20H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-25-20-13-14-21(24,15-17-22)16-18-23/h22-23H,2-20H2,1H3 |
Clave InChI |
CFPWTAHHRGNYHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOCCC[N+](CCO)(CCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


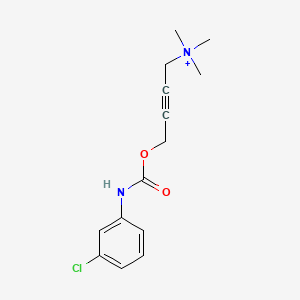
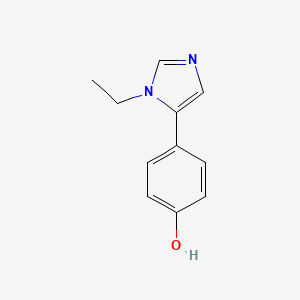
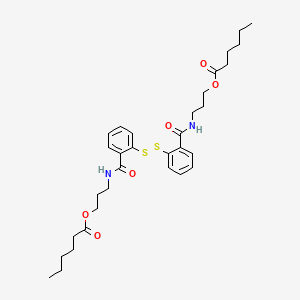

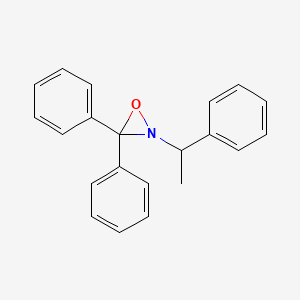
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)

